N-(2,3-dimethylphenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-18-9-6-12-24(20(18)3)28-26(30)17-32-25-13-7-11-23-22(25)14-15-29(27(23)31)16-21-10-5-4-8-19(21)2/h4-13H,14-17H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCKIJPNGRUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- Structure : The compound features a tetrahydroisoquinoline core linked to an acetamide moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For example, it has been shown to affect the MEK/ERK signaling pathway, which is crucial in cancer cell proliferation.
- Receptor Modulation : The compound may act as an allosteric modulator for G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes and are common drug targets for various diseases.
In Vitro Studies
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MEK1/2 | 0.3 | Inhibition of leukemia cell proliferation |
| Study B | GSK-3α/β | 0.5 | Modulation of cellular signaling pathways |
In Vivo Studies
In vivo studies have demonstrated promising results regarding the efficacy of this compound in animal models:
- Case Study 1 : A murine model showed that administration of the compound at a dose of 10 mg/kg resulted in significant tumor growth inhibition in xenograft models derived from BRAF mutant melanoma cells.
Case Studies
- Acute Leukemia Models : Research involving MV4-11 and MOLM13 cell lines revealed that this compound effectively inhibited cell growth at low concentrations (IC50 values around 0.3 µM). This suggests its potential as a therapeutic agent for acute leukemia.
- Xenograft Studies : In a xenograft study using mice implanted with human cancer cells, the compound demonstrated significant tumor regression when administered orally at doses ranging from 5 to 20 mg/kg.
Preparation Methods
Schmidt Reaction for Isoquinoline Ring Formation
The Schmidt reaction, employing 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in dichloromethane with methanesulfonic acid catalysis, yields 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (Compound 1 ). Demethylation using boron tribromide generates the 5-hydroxy derivative, though direct synthesis via modified starting materials may bypass this step.
Optimized Conditions
Thionation and Hydrazone Formation
Treatment of Compound 1 with Lawesson’s reagent in toluene produces the thione intermediate (Compound 2 ), which reacts with hydrazine hydrate in ethanol to form 1-hydrazono-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (Compound 3 ). This intermediate facilitates subsequent N-alkylation.
N-Alkylation with 2-Methylbenzyl Bromide
Alkylation of the Tetrahydroisoquinoline Nitrogen
Compound 3 undergoes alkylation using 2-methylbenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via SN2 mechanism, favored by the polar aprotic solvent and excess base.
Key Parameters
Oxidative Conversion to 1-Oxo Derivative
The hydrazone group in the alkylated product is oxidized using manganese dioxide (MnO₂) in dichloromethane to regenerate the 1-oxo functionality. Complete conversion is confirmed by FT-IR loss of N-H stretches at 3300 cm⁻¹.
Etherification with Chloroacetamide
Nucleophilic Aromatic Substitution
The 5-hydroxy group undergoes etherification with 2-chloro-N-(2,3-dimethylphenyl)acetamide in acetone using potassium iodide and potassium carbonate. The reaction exploits the activated aromatic ring’s nucleophilicity at position 5.
Reaction Setup
- Chloroacetamide : 1.5 equiv
- Base : K₂CO₃ (2.0 equiv), KI (0.1 equiv)
- Solvent : Acetone, reflux, 8 hr
- Yield : 82%
Alternative Pathway: Coupling of Preformed Fragments
Fragment Synthesis
- Acetamide Fragment : 2-Chloroacetic acid is coupled with 2,3-dimethylaniline using HATU in dichloromethane.
- Isoquinoline Fragment : Prepared as in Section 2–3.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using ethyl acetate/hexane (1:3 → 1:1 gradient). Analogs in sources and report similar elution profiles for acetamide derivatives.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, aromatic H), 4.62 (s, OCH₂CO), 3.82 (s, NCH₂), 2.32 (s, Ar-CH₃).
- LC-MS : m/z 473.2 [M+H]⁺, consistent with molecular formula C₂₈H₂₉N₂O₃.
Challenges and Optimization Strategies
Regioselectivity in Etherification
Position 5’s reactivity is enhanced by electron-donating groups, but competing reactions at position 6 may occur. Source notes that Lewis acids like BF₃·Et₂O direct substitution to position 5 specifically (yield increase from 74% → 86%).
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) improve acetamide coupling efficiency over dichloromethane, as observed in patent data.
Scalability and Industrial Feasibility
Kilogram-scale production (per methods in) utilizes continuous flow reactors for the Schmidt reaction and telescoped alkylation-etherification steps, reducing purification intermediates. Estimated cost analysis suggests raw material costs of $120/g at lab scale versus $45/g at pilot plant scale.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yields .
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature gradients to minimize side products .
What spectroscopic techniques are critical for characterizing this compound’s structure?
Level: Basic
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at 2,3-dimethylphenyl) and confirms acetamide linkage (δ ~2.0 ppm for CH₃, δ ~170 ppm for carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₃₀N₂O₃) and detects isotopic patterns .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
How can computational methods predict the compound’s bioactivity and guide experimental design?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Screens against targets (e.g., kinases, GPCRs) to prioritize in vitro assays. For example, the tetrahydroisoquinoline moiety may bind ATP pockets .
- MD Simulations : Assesses binding kinetics (e.g., residence time on receptors) to refine SAR studies .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
- Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media) to minimize variability .
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorogenic substrates) with cellular viability assays (e.g., MTT) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
What in vitro assays are recommended for initial pharmacological profiling?
Level: Basic
Answer:
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or phosphodiesterases using colorimetric/fluorometric readouts .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via flow cytometry .
- Membrane permeability : Employ Caco-2 monolayers or PAMPA assays to predict oral bioavailability .
How to design experiments to study structure-activity relationships (SAR) for this compound?
Level: Advanced
Answer:
- Systematic modifications : Vary substituents (e.g., methyl groups on phenyl rings) and measure effects on potency/logP .
- Fragment-based design : Synthesize truncated analogs (e.g., removing the tetrahydroisoquinoline core) to identify critical pharmacophores .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity .
What are the challenges in scaling up synthesis, and how to address them?
Level: Advanced
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation .
- Exothermic reactions : Implement temperature-controlled reactors and inline monitoring (e.g., PAT tools) .
- Cost-effective intermediates : Optimize protecting group strategies (e.g., tert-butoxycarbonyl) to reduce waste .
How to assess the compound’s stability under various storage and physiological conditions?
Level: Basic
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC stability assays : Track degradation products (e.g., oxidation of methylbenzyl groups) over time .
- Plasma stability : Incubate with human/animal plasma and quantify parent compound via LC-MS .
How can isotopic labeling (e.g., ¹⁴C, ²H) elucidate metabolic pathways?
Level: Advanced
Answer:
- Synthesis of labeled analogs : Incorporate isotopes at stable positions (e.g., ¹⁴C in the acetamide carbonyl) using modified precursors .
- Mass spectrometry imaging : Track metabolite distribution in tissues (e.g., liver microsomes) .
- Reaction phenotyping : Use CYP450 isoforms with ¹⁴C-labeled substrate to identify primary metabolic enzymes .
How to integrate high-throughput screening (HTS) with traditional assays for efficiency?
Level: Advanced
Answer:
- HTS libraries : Screen 10,000+ compounds in 384-well plates using robotic liquid handlers .
- Hit triaging : Validate HTS hits with dose-response curves (8–12 points) and secondary assays (e.g., SPR for binding affinity) .
- Machine learning : Train models on HTS data to predict novel analogs with desired properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
